molecular formula C23H21N5OS B2420075 1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone CAS No. 893924-99-7

1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone

Cat. No. B2420075
CAS RN: 893924-99-7
M. Wt: 415.52
InChI Key: MQQVREXJNHZTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone is a useful research compound. Its molecular formula is C23H21N5OS and its molecular weight is 415.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Compounds with structural similarities to 1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone, specifically pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives, have shown promising results in antimicrobial and anticancer activities. Certain synthesized compounds in this group exhibited higher anticancer activity compared to the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic and Synthetic Applications

  • Azolium salts, related to the pyrazolo[3,4-d]pyrimidine structure, have been utilized in catalyzing reactions, such as the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. These reactions resulted in the formation of aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones, indicating potential applications in synthetic chemistry (Miyashita, Matsuda, Iijima, & Higashino, 1990).

Molecular Structure and Conformation Studies

  • Research on pyrazolo[3,4-d]pyrimidine core-based compounds, similar in structure to 1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone, has provided insights into their molecular structure and conformation. These studies include evidence of folded conformation due to arene interactions, which is significant for understanding the molecular behavior of such compounds (Avasthi et al., 2006).

Antiproliferative Activity

  • Derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their antiproliferative activity against various cancer cell lines. One such compound demonstrated cytotoxic activity, showing potential as a therapeutic agent in cancer treatment (Bakr & Mehany, 2016).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-15-7-8-19(16(2)11-15)28-22-18(12-26-28)23(25-14-24-22)30-13-21(29)27-10-9-17-5-3-4-6-20(17)27/h3-8,11-12,14H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQVREXJNHZTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.